molecular formula C15H21NO2 B3045899 Ethyl 4-(4-methylpiperidin-1-yl)benzoate CAS No. 1160246-03-6

Ethyl 4-(4-methylpiperidin-1-yl)benzoate

Cat. No.: B3045899
CAS No.: 1160246-03-6
M. Wt: 247.33
InChI Key: JTILVVAGYLREJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-methylpiperidin-1-yl)benzoate (CAS: see supplier listings) is a benzoate ester derivative featuring a 4-methylpiperidine substituent at the para-position of the aromatic ring. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 263.34 g/mol (estimated from structural analogs). This compound is characterized by a piperidine ring substituted with a methyl group at the 4-position, which influences its steric and electronic properties. It is commonly utilized as an intermediate in organic synthesis and pharmaceutical research due to its modular structure, allowing for further functionalization.

Properties

CAS No.

1160246-03-6

Molecular Formula

C15H21NO2

Molecular Weight

247.33

IUPAC Name

ethyl 4-(4-methylpiperidin-1-yl)benzoate

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)13-4-6-14(7-5-13)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3

InChI Key

JTILVVAGYLREJV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Aromatic Ring

  • Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate (CAS: 942474-47-7): This analog introduces a nitro group at the 3-position of the benzene ring, significantly altering electronic properties. Applications may differ due to this polar modification.

Modifications to the Piperidine Ring

  • Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8): The addition of a second methyl group at the 4-position of the piperidine ring increases steric hindrance, which could reduce conformational flexibility and affect binding interactions in biological systems. The molecular formula is C₁₆H₂₃NO₂ (MW: 277.36 g/mol).
  • Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate (CAS: 2007924-91-4): Replacement of the piperidine ring with a seven-membered diazepane ring introduces an additional nitrogen atom, altering solubility and basicity.

Piperazine-Based Analogs

  • Ethyl 4-(piperazin-1-yl)benzoate (CAS: 80518-57-6):
    Substituting piperidine with piperazine removes the methyl group and adds a secondary amine, increasing polarity and hydrogen-bonding capacity. Physical properties include a melting point of 94–95°C and a boiling point of 388.9±27.0°C.

Functional Group Additions

  • Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate (CAS: 1242283-83-5):
    A hydroxyethyl group on the piperazine ring enhances hydrophilicity (MW: 278.35 g/mol), making this compound more suitable for aqueous-phase reactions or prodrug design.

Extended Alkyl Chains

  • Ethyl 4-((3-(4-methylpiperidin-1-yl)propyl)amino)piperidine-1-carboxylate: This derivative features a propylamino linker between the benzoate and piperidine groups, extending the molecule’s length (MW: ~363.5 g/mol). Such modifications are often explored in drug discovery to optimize pharmacokinetics.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 4-(4-methylpiperidin-1-yl)benzoate C₁₅H₂₁NO₂ 263.34 4-methylpiperidine
Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate C₁₅H₂₀N₂O₄ 304.34 3-nitro, 4-methylpiperidine
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate C₁₆H₂₃NO₂ 277.36 4,4-dimethylpiperidine
Ethyl 4-(piperazin-1-yl)benzoate C₁₃H₁₈N₂O₂ 234.30 Piperazine
Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate C₁₅H₂₂N₂O₃ 278.35 2-hydroxyethylpiperazine

Table 2: Reactivity and Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Reactivity Notes
Ethyl 4-(piperazin-1-yl)benzoate 94–95 388.9±27.0 Higher polarity due to piperazine
Ethyl 4-(dimethylamino)benzoate N/A N/A Higher reactivity in resin cements
This compound N/A N/A Intermediate in synthesis

Research Findings

  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity compared to 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion and improved physical properties.
  • Synthetic Utility: Piperidine- and piperazine-based benzoates are frequently employed as building blocks in drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.